Cas no 2228263-20-3 (1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)

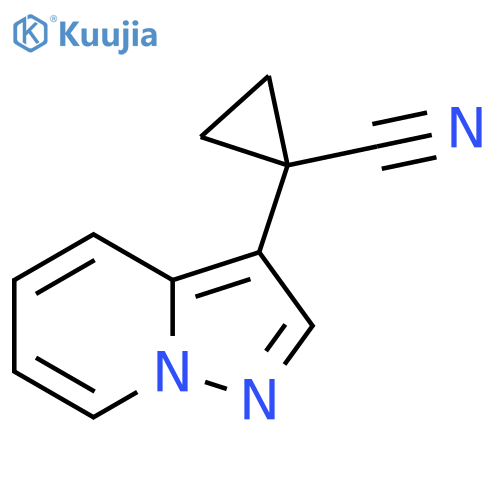

2228263-20-3 structure

商品名:1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile

1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile

- EN300-1749698

- 2228263-20-3

- 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile

-

- インチ: 1S/C11H9N3/c12-8-11(4-5-11)9-7-13-14-6-2-1-3-10(9)14/h1-3,6-7H,4-5H2

- InChIKey: MCOVLPHRFBIEIX-UHFFFAOYSA-N

- ほほえんだ: N12C=CC=CC1=C(C=N2)C1(C#N)CC1

計算された属性

- せいみつぶんしりょう: 183.079647300g/mol

- どういたいしつりょう: 183.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 41.1Ų

1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1749698-0.5g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1749698-10.0g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 10g |

$6635.0 | 2023-05-26 | ||

| Enamine | EN300-1749698-5g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1749698-0.25g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1749698-10g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1749698-5.0g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 5g |

$4475.0 | 2023-05-26 | ||

| Enamine | EN300-1749698-0.05g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1749698-0.1g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1749698-1.0g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 1g |

$1543.0 | 2023-05-26 | ||

| Enamine | EN300-1749698-2.5g |

1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |

2228263-20-3 | 2.5g |

$3025.0 | 2023-09-20 |

1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2228263-20-3 (1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量